molecular formula C9H13NO3 B14413713 3,5,5-Trimethyl-2-nitrocyclohex-2-en-1-one CAS No. 84903-29-7

3,5,5-Trimethyl-2-nitrocyclohex-2-en-1-one

Cat. No.: B14413713
CAS No.: 84903-29-7
M. Wt: 183.20 g/mol
InChI Key: PSOBWOCKVIUJHU-UHFFFAOYSA-N
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Description

3,5,5-Trimethyl-2-nitrocyclohex-2-en-1-one is an organic compound with the molecular formula C9H13NO3 It is a nitro-substituted cyclohexenone derivative, characterized by the presence of three methyl groups and a nitro group attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,5-Trimethyl-2-nitrocyclohex-2-en-1-one typically involves the nitration of 3,5,5-trimethylcyclohex-2-en-1-one. The reaction is carried out using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective nitration of the desired position on the cyclohexene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can lead to higher production rates and better control over the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5,5-Trimethyl-2-nitrocyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro ketones.

    Reduction: Reduction of the nitro group can yield amine derivatives.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.

Major Products Formed

    Oxidation: Nitro ketones.

    Reduction: Amine derivatives.

    Substitution: Various substituted cyclohexenone derivatives.

Scientific Research Applications

3,5,5-Trimethyl-2-nitrocyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5,5-Trimethyl-2-nitrocyclohex-2-en-1-one involves its interaction with molecular targets through its nitro and carbonyl functional groups. These interactions can lead to various biochemical effects, depending on the specific application. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components and pathways.

Comparison with Similar Compounds

Similar Compounds

    3,5,5-Trimethyl-2-cyclohexen-1-ol: A related compound with a hydroxyl group instead of a nitro group.

    3,5,5-Trimethyl-2-cyclohexen-1-one: A similar compound lacking the nitro substitution.

Uniqueness

3,5,5-Trimethyl-2-nitrocyclohex-2-en-1-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

84903-29-7

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

3,5,5-trimethyl-2-nitrocyclohex-2-en-1-one

InChI

InChI=1S/C9H13NO3/c1-6-4-9(2,3)5-7(11)8(6)10(12)13/h4-5H2,1-3H3

InChI Key

PSOBWOCKVIUJHU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)CC(C1)(C)C)[N+](=O)[O-]

Origin of Product

United States

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